molecular formula C9H8N4OS B14400743 N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea CAS No. 89880-03-5

N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea

Cat. No.: B14400743
CAS No.: 89880-03-5
M. Wt: 220.25 g/mol
InChI Key: DADWYVMVHRZGOE-UHFFFAOYSA-N
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Description

N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea is a synthetic compound belonging to the class of phenylurea derivatives It is known for its strong cytokinin-like activity, which makes it a valuable plant growth regulator

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea can be synthesized through several methods. One common approach involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-amine with isocyanates or carbamates under controlled conditions. The reaction typically requires a solvent such as dichloromethane or acetonitrile and is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.

    Biology: Acts as a plant growth regulator, promoting shoot proliferation and adventitious shoot formation in tissue culture.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.

    Industry: Used in the production of herbicides, pesticides, and other agrochemicals

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea stands out due to its strong cytokinin-like activity, making it highly effective in promoting plant growth and development. Its ability to inhibit cytokinin oxidase/dehydrogenase further enhances its biological activity, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

89880-03-5

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

(5-phenyl-1,2,4-thiadiazol-3-yl)urea

InChI

InChI=1S/C9H8N4OS/c10-8(14)12-9-11-7(15-13-9)6-4-2-1-3-5-6/h1-5H,(H3,10,12,13,14)

InChI Key

DADWYVMVHRZGOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)N

Origin of Product

United States

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